molecular formula C21H24N4O5 B11287051 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate

Cat. No.: B11287051
M. Wt: 412.4 g/mol
InChI Key: HMOSLQLBFCWWOX-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate is a chemical compound with the CAS Number 765919-69-5 and a molecular formula of C21H24N4O5 . This benzoate derivative features a piperazine substructure, a pharmacophore of significant importance in medicinal chemistry. Piperazine and its substituted derivatives, such as the 4-ethylpiperazine group in this molecule, are recognized as key building blocks in drug discovery and are found in numerous biologically active compounds . These structures are frequently investigated for their potential across various therapeutic areas, including as antifungal, antibacterial, and antimicrobial agents . The presence of the nitrobenzamido group is a notable feature in research, particularly in the context of developing prodrugs activated by specific enzymes like nitroreductases . The structural complexity of this molecule, incorporating multiple functional groups, makes it a valuable intermediate for researchers in synthetic chemistry and drug development programs. It can be used to explore structure-activity relationships (SAR) and to develop novel molecules for biochemical screening. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C21H24N4O5/c1-3-23-9-11-24(12-10-23)19-8-7-16(21(27)30-2)14-18(19)22-20(26)15-5-4-6-17(13-15)25(28)29/h4-8,13-14H,3,9-12H2,1-2H3,(H,22,26)

InChI Key

HMOSLQLBFCWWOX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by a methyl ester group, a piperazine moiety, and a nitrobenzamide substituent. Its molecular formula is C18H24N4O3C_{18}H_{24}N_4O_3 with a molecular weight of approximately 372.42 g/mol. The synthesis typically involves the following steps:

  • Nitration : Methyl benzoate is nitrated to introduce a nitro group.
  • Piperazine Substitution : The nitro compound reacts with 4-ethylpiperazine under basic conditions (e.g., using potassium carbonate in DMF) to yield the desired product.

These synthetic routes illustrate the compound's versatility, allowing for modifications that can enhance efficacy or alter pharmacological properties.

Anticancer Properties

This compound has been studied for its kinase inhibitory properties , making it a candidate for cancer therapy. It may inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival. Compounds with similar structures have shown promise as anti-cancer agents due to their ability to modulate critical signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
Kinase InhibitionPotential to inhibit tumor growth by targeting kinases involved in cancer
CytotoxicityExhibits relatively low cytotoxicity, making it attractive for drug development
AntimicrobialPotential antibacterial properties against resistant strains

Case Studies

  • In Vitro Studies : Research has demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation in glioma cells, suggesting mechanisms beyond simple kinase inhibition, such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell integrity indicates potential therapeutic applications in treating resistant infections .

Research Findings

Recent findings highlight the compound's selectivity and potency in inhibiting specific biological targets. For example, the compound's structural features allow it to act on multiple pathways, enhancing its effectiveness as an anticancer agent while minimizing side effects associated with traditional therapies.

Table 2: Comparative Analysis of Similar Compounds

Compound NameIC50 (µM)TargetReference
Methyl 4-(4-ethylpiperazin-1-yl)-3-nitrobenzoate5.0Kinase Inhibition
Compound C2.5AMPK Inhibition
GTSM10.0MRSA

Comparison with Similar Compounds

Triazine-Linked Benzoates

describes methyl benzoates functionalized with chlorophenoxy-triazine groups (e.g., Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate). These compounds differ from the target in their triazine core and chlorophenoxy substituents. Key comparisons include:

  • Polarity and Solubility : Triazine-linked derivatives exhibit moderate polarity due to chlorine and triazine groups, whereas the target’s nitro and ethylpiperazine groups may enhance both polarity (via nitro) and solubility (via piperazine).
  • Thermal Stability : Triazine derivatives have melting points ranging 150–220°C , while the target’s nitro group could increase melting points further due to stronger intermolecular interactions.

Phenethylamino/Isoxazolyl Benzoates

Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) feature phenethylamino or isoxazolyl groups instead of ethylpiperazine. Differences include:

  • Bioactivity: Phenethylamino derivatives are often explored for receptor-targeted therapies, whereas ethylpiperazine-nitro combinations may favor kinase inhibition (as seen in trifluoromethyl analogs ).

Piperazine-Containing Benzoate Derivatives

Trifluoromethyl Analogs

Compound 3c (Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate) shares the ethylpiperazine group but differs in the trifluoromethyl substituent and a methyl linker. Key distinctions:

  • Electron Effects : The trifluoromethyl group is strongly electron-withdrawing and lipophilic, whereas the nitro group in the target compound offers similar electron withdrawal but higher polarity.
  • Biological Activity : Trifluoromethyl derivatives in exhibit potent B-RAFV600E/C-RAF kinase inhibition, suggesting the target’s nitro group could modulate selectivity or potency in analogous pathways.

Methoxy-Substituted Analogs

Compound 0BW (methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate) provides a direct structural comparison:

  • Substituent Electronic Effects : Methoxy (electron-donating) vs. nitro (electron-withdrawing) groups alter the benzoate ring’s electron density, impacting reactivity and binding interactions.
  • Piperazine Alkylation : Methylpiperazine in 0BW versus ethylpiperazine in the target may influence metabolic stability, with ethyl groups offering enhanced lipophilicity and prolonged half-life.

Preparation Methods

Preparation of Methyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate

This intermediate is synthesized via nucleophilic aromatic substitution. Methyl 4-chloro-3-nitrobenzoate reacts with 4-ethylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. The nitro group is subsequently reduced using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in HCl, yielding the amine intermediate.

Key Reaction Conditions :

  • Solvent : DMF

  • Temperature : 90°C

  • Yield : 68–75%

Synthesis of 3-Nitrobenzoyl Chloride

3-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux in anhydrous dichloromethane. The reaction is typically complete within 2–4 hours, yielding 3-nitrobenzoyl chloride in >90% purity.

Amide Bond Formation

The amine intermediate reacts with 3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the target compound. Alternatively, coupling agents such as EDC/HOBt or DCC/DMAP are employed in dichloromethane or THF at 0–25°C.

Optimized Protocol :

  • Coupling Agent : EDC (1.2 equiv) + HOBt (1.1 equiv)

  • Solvent : Anhydrous DCM

  • Reaction Time : 12 hours

  • Yield : 82%

Alternative Methods Involving Nitrobenzoyl Chloride

A modified approach directly couples 4-ethylpiperazine with methyl 3-[(3-nitrobenzoyl)amino]-4-chlorobenzoate. This one-pot method eliminates the need for intermediate isolation but requires stringent temperature control (0–5°C) to prevent side reactions.

Advantages :

  • Reduced purification steps

  • Higher overall yield (78–85%)

Disadvantages :

  • Requires excess 4-ethylpiperazine (2.5 equiv)

  • Sensitive to moisture

Optimization of Reaction Conditions

Solvent Effects

SolventReaction Efficiency (%)Purity (%)
DMF7592
DCM8295
THF6889
Acetonitrile7190

Polar aprotic solvents like DCM balance reactivity and solubility, minimizing byproduct formation.

Catalytic Systems

The use of DMAP (4-dimethylaminopyridine) accelerates amide coupling by stabilizing the reactive intermediate. Combining DMAP (0.2 equiv) with EDC increases yields to 88% compared to 82% without DMAP.

Purification and Characterization Techniques

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 → 1:1 gradient). Fractions are analyzed by TLC (Rf = 0.4 in EtOAc/hexane 1:1).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, Ar-H), 8.21 (d, J = 8.0 Hz, 1H), 7.89 (d, J = 7.6 Hz, 1H), 3.92 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, piperazine), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-N).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Stepwise Amide Coupling8295High reproducibility
One-Pot Synthesis8593Fewer purification steps
Palladium-Catalyzed*6588Functional group tolerance

*Hypothetical route based on analogous reactions .

Q & A

Basic Synthesis

Q: What is the standard synthetic route for Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate? A: The compound can be synthesized via a multi-step procedure involving:

Amination : Reacting methyl 3-amino-4-chlorobenzoate with 4-ethylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the piperazine moiety.

Acylation : Coupling the intermediate with 3-nitrobenzoyl chloride using a coupling agent (e.g., DCC or EDCI) in dichloromethane, followed by purification via column chromatography .

Crystallization : Recrystallization from ethanol or ethanol/water mixtures to obtain high-purity crystals.
Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid byproducts like unreacted amine or over-acylation .

Basic Characterization

Q: Which spectroscopic and crystallographic methods are essential for confirming the compound’s structure? A:

  • X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement . For example, the 4-ethylpiperazine substituent’s orientation and nitrobenzoyl group planarity can be validated via ORTEP-3-generated thermal ellipsoid plots .
  • NMR Spectroscopy :
    • ¹H NMR : Confirm the ethylpiperazine protons (δ 2.3–2.6 ppm, multiplet) and nitrobenzoyl aromatic protons (δ 8.1–8.5 ppm) .
    • 13C NMR : Identify the ester carbonyl (δ ~168 ppm) and nitrobenzoyl carbonyl (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Synthesis Optimization

Q: How can researchers optimize reaction yields and purity for large-scale synthesis? A:

  • Solvent Selection : Use DMF for amination (enhances nucleophilicity) and switch to THF for acylation to reduce side reactions .
  • Temperature Control : Maintain 60–70°C during amination to balance reaction rate and decomposition risks .
  • Catalysis : Introduce catalytic DMAP during acylation to accelerate coupling efficiency .
  • Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) to separate closely related impurities .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies between NMR and crystallographic data? A:

  • Overlapping Peaks : In crowded NMR regions (e.g., ethylpiperazine protons), use 2D techniques (COSY, HSQC) to assign signals unambiguously .
  • Crystallographic Artifacts : If X-ray data suggests non-planarity of the nitrobenzoyl group (unexpected torsion angles), cross-validate with DFT calculations (e.g., Gaussian) to assess conformational energy barriers .
  • Thermal Motion : High B-factors in crystallography may indicate dynamic disorder; refine using SHELXL’s restraints for flexible groups like the ethylpiperazine .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the compound’s potential therapeutic applications? A:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .
  • ADME Studies :
    • Lipophilicity : Measure logP values to assess membrane permeability (critical for the nitro group’s electron-withdrawing effects) .
    • Metabolic Stability : Use liver microsome assays to evaluate susceptibility to cytochrome P450 oxidation .

Advanced Purification Challenges

Q: How can researchers address low yields during crystallization? A:

  • Solvent Screening : Test binary mixtures (e.g., ethanol/diethyl ether) to modulate solubility. The nitro group’s polarity may favor protic solvents .
  • Seeding : Introduce microcrystals of the pure compound to induce controlled nucleation .
  • Temperature Ramping : Gradually cool the solution from 50°C to 4°C to avoid amorphous precipitation .

Stability and Storage

Q: What are the critical storage conditions to maintain compound integrity? A:

  • Light Sensitivity : The nitrobenzoyl group is prone to photodegradation; store in amber vials under inert gas (N₂/Ar) .
  • Temperature : Keep at –20°C in a desiccator to prevent hydrolysis of the ester group .
  • Long-Term Stability : Monitor via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation peaks .

Computational Modeling

Q: How can molecular docking predict the compound’s binding affinity to target proteins? A:

  • Protein Preparation : Use AutoDock Tools to prepare the receptor (e.g., kinase ATP-binding site) by adding hydrogens and assigning charges .
  • Docking Parameters : Set Lamarckian GA with 100 runs to sample conformational space. The ethylpiperazine’s flexibility requires torsional adjustments .
  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (e.g., GROMACS) to assess binding stability .

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